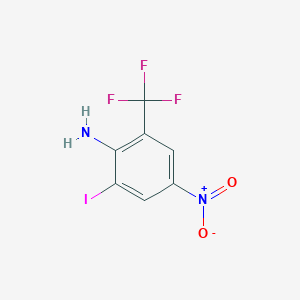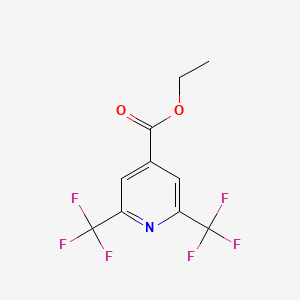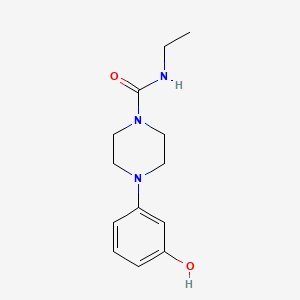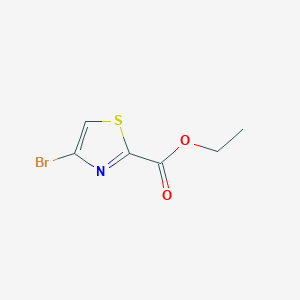
4-(4-Tert-butylphenyl)-2-chloro-1-butene
Descripción general
Descripción
Compounds like “4-(4-Tert-butylphenyl)-2-chloro-1-butene” belong to the class of organic compounds known as alkyl chlorides. These are organic compounds containing a chlorine atom linked to an alkyl group .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an alkene with a suitable reagent. For example, 4-tert-butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Alkyl chlorides, for example, are typically reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and more .Aplicaciones Científicas De Investigación
1. Synthesis of Sterically Encumbered Phosphorus Centers
Tetraarylphenyls, including derivatives like 4-(4-tert-butylphenyl)-2-chloro-1-butene, have been investigated for creating compounds with two p-phenylene-bridged phosphorus centers. Such compounds are used in synthesizing materials with low-coordinate phosphorus centers, demonstrating the importance of sterically encumbered systems in advancing phosphorus chemistry (Shah et al., 2000).
2. Organic Synthesis and Chemical Reactions
Compounds similar to 4-(4-tert-butylphenyl)-2-chloro-1-butene have been utilized in various organic synthesis reactions. For instance, reactions involving thiols in ethanol and NaOH led to the formation of mono-thio-substituted-1,3-butadienes, indicating the compound's versatility in organic synthesis and potential in generating novel organic materials (Kacmaz, 2019).
3. Photostabilization of Polymers
Derivatives of 4-(4-tert-butylphenyl)-2-chloro-1-butene have been studied for their potential in stabilizing polymers against degradation. For instance, compounds with similar structures have been synthesized and shown to possess light-colored and organosoluble properties, making them suitable for applications in high-performance polymers (Yang et al., 2006).
4. Gold Complex Formation
Compounds structurally related to 4-(4-tert-butylphenyl)-2-chloro-1-butene have been used in forming square-planar gold complexes. This demonstrates the compound's potential in the field of coordination chemistry and materials science, especially in synthesizing materials with specific electronic and structural properties (Kokatam et al., 2007).
5. Nonlinear Optical Materials
Certain derivatives of 4-(4-tert-butylphenyl)-2-chloro-1-butene exhibit significant second-order harmonic generation (SHG) efficiency, making them candidates for applications in nonlinear optics. For instance, compounds structurally related have been used to study their potential in SHG, which is crucial in the development of new optical materials (Kagawa et al., 1993).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-tert-butyl-4-(3-chlorobut-3-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl/c1-11(15)5-6-12-7-9-13(10-8-12)14(2,3)4/h7-10H,1,5-6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZQQPUJKPQEBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Tert-butylphenyl)-2-chloro-1-butene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate](/img/structure/B1391789.png)



![Methyl 2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]-5-nitrobenzoate](/img/structure/B1391793.png)

![Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1391796.png)




![1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391806.png)
